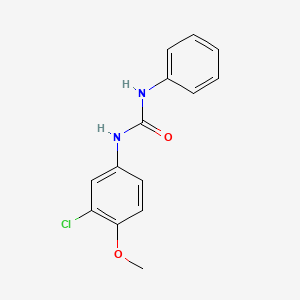

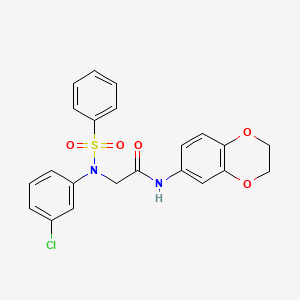

![molecular formula C23H25N3O4 B4022635 4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)

4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid

Description

Synthesis Analysis

The synthesis of related 4-amino-2-(substituted methyl)-2-butenoic acids involves a series of steps starting from Cbz-protected tert-butyl 4-aminobutanoate. This process includes successive substitutions at the alpha-carbon, leading to an unexpected degree of stereoselectivity. Such methods yield compounds that serve as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), highlighting their relevance in medicinal chemistry due to their inhibitory activities (Silverman, Durkee, & Invergo, 1986).

Molecular Structure Analysis

Molecular structures of related compounds synthesized via Schiff bases reduction route have been reported, showcasing asymmetric units and significant intermolecular hydrogen bonding. These findings provide insights into the stability of these molecules and their potential as starting materials for further chemical synthesis (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The reactivity and properties of such compounds can be influenced by their structural components, as seen in studies involving α,ω-(Phenylseleno) carbonyl compounds. These compounds are convertible through anionic reactions into substances that undergo sequential ring-closing metathesis and radical cyclization, leading to bicyclic products (Clive & Cheng, 2001).

Physical Properties Analysis

The physical properties of related compounds are determined by their molecular structure, including solubility in various solvents and crystallinity. For instance, certain derivatives are noted for their crystalline nature and solubility profiles, which are crucial for their application in drug formulation and delivery systems.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the molecular structure and substituents present in the compound. For example, the presence of a 2,3-double bond and specific substituents can significantly influence the binding properties and inhibitory activity of the compounds towards specific enzymes, such as GABA-T (Silverman, Durkee, & Invergo, 1986).

properties

IUPAC Name |

(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-16-5-7-17(8-6-16)25-23(30)19-15-18(24-21(27)11-12-22(28)29)9-10-20(19)26-13-3-2-4-14-26/h5-12,15H,2-4,13-14H2,1H3,(H,24,27)(H,25,30)(H,28,29)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSHIOJALZTQLT-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

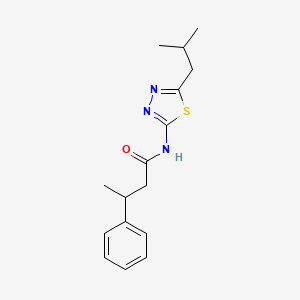

![2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)

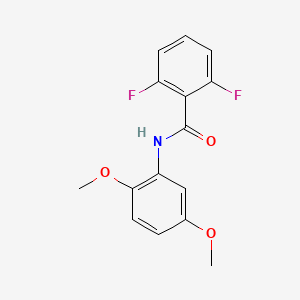

![1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022567.png)

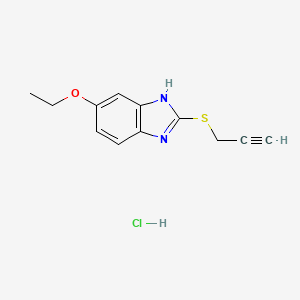

![1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4022601.png)

![2,2-dichloro-3-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4022608.png)

![3-(benzylthio)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4022612.png)

![N-(2-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4022632.png)

![1-benzyl-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B4022640.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022644.png)